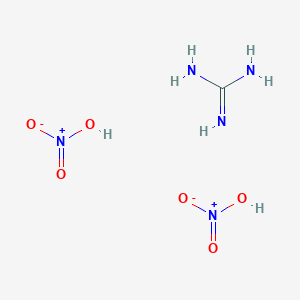
Aminoguanidine dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoguanidine dinitrate is a chemical compound with the molecular formula CH6N4This compound is also referred to as pimagedine and has been investigated for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminoguanidine dinitrate can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydrazine hydrate and ammonium bicarbonate. This reaction produces aminoguanidine bicarbonate, which can then be converted to this compound by introducing carbon dioxide gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aminoguanidine dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with formic acid to undergo condensation and cyclization, resulting in the formation of 3-amino-1,2,4-triazole . Additionally, it reacts with nitrous acid in an acidic medium to produce 5-aminotetrazole via the intermediate guanylazide .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formic acid, nitrous acid, and other acidic or basic catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include 3-amino-1,2,4-triazole and 5-aminotetrazole.
Wissenschaftliche Forschungsanwendungen
Aminoguanidine dinitrate has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its ability to undergo condensation and cyclization reactions makes it valuable in the synthesis of heterocyclic compounds .
Biology
In biological research, this compound has been investigated for its antioxidant properties. Studies have shown that it can prevent oxidative stress and inhibit elements of inflammation, endothelial activation, and mesenchymal markers . These properties make it a potential candidate for therapeutic applications in conditions involving oxidative stress and inflammation.
Medicine
This compound has been explored for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy. It functions as an inhibitor of diamine oxidase and nitric oxide synthase, reducing levels of advanced glycation end products (AGEs) through interactions with reactive species .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and ability to form stable compounds make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of aminoguanidine dinitrate involves its ability to inhibit various enzymes, including nitric oxide synthase, aldose reductase, diamine oxidase, and semicarbazide-sensitive amine oxidase . By inhibiting these enzymes, this compound reduces the formation of reactive species and advanced glycation end products, thereby exerting its therapeutic effects. Additionally, it stimulates the synthesis of cyclic guanosine monophosphate (cGMP), which activates protein kinases and leads to a series of phosphorylation reactions that result in smooth muscle relaxation and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Aminoguanidine dinitrate can be compared with other similar compounds, such as guanidine and its derivatives. Some of the similar compounds include:
Guanidine: A compound with a similar structure but different reactivity and applications.
1,3-Diaminoguanidine: Another derivative with unique properties and applications in various fields.
This compound is unique due to its specific reactivity and ability to inhibit multiple enzymes, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
CH7N5O6 |
|---|---|
Molekulargewicht |
185.10 g/mol |
IUPAC-Name |
guanidine;nitric acid |
InChI |
InChI=1S/CH5N3.2HNO3/c3*2-1(3)4/h(H5,2,3,4);2*(H,2,3,4) |
InChI-Schlüssel |
NDEMNVPZDAFUKN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


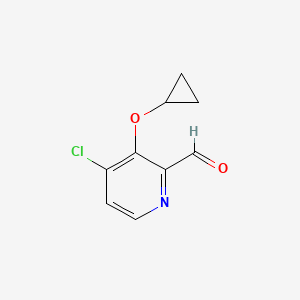
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
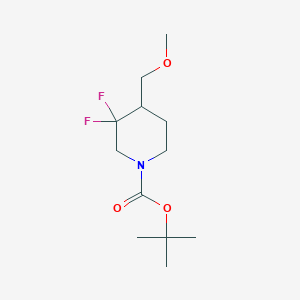
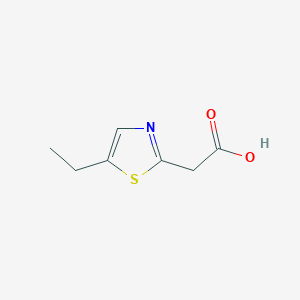
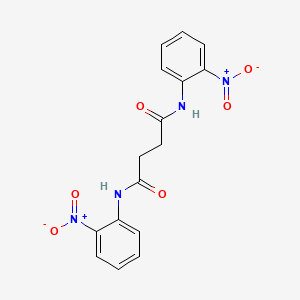
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
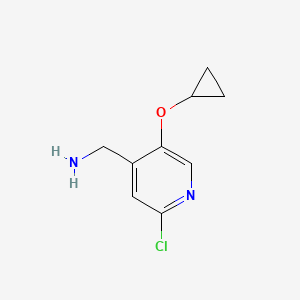

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea](/img/structure/B14802851.png)
![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
